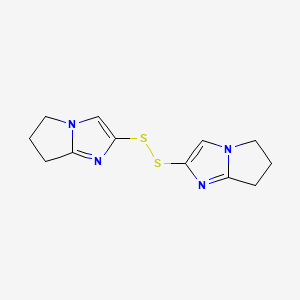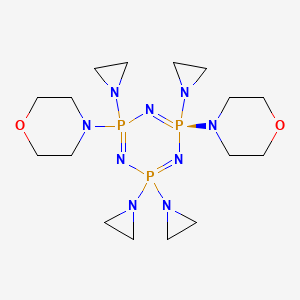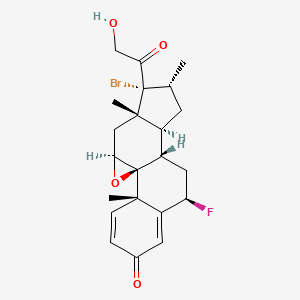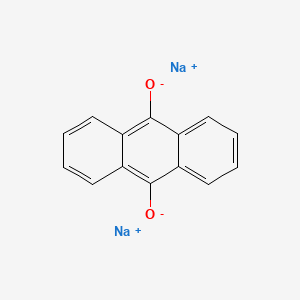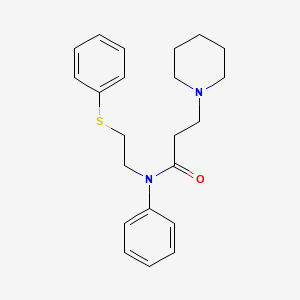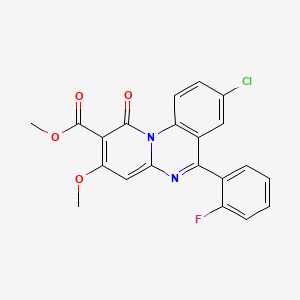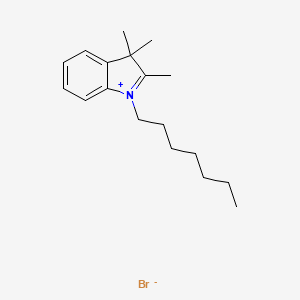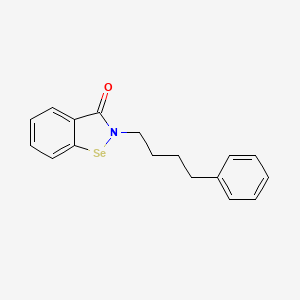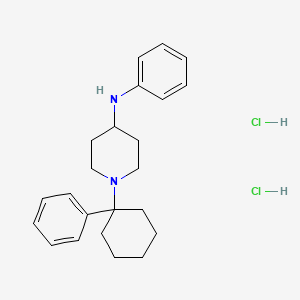
Piperidine, 4-anilino-1-(1-phenylcyclohexyl)-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperidine, 4-anilino-1-(1-phenylcyclohexyl)-, dihydrochloride is a chemical compound known for its complex structure and significant applications in various scientific fields. This compound is characterized by the presence of a piperidine ring, an anilino group, and a phenylcyclohexyl moiety, making it a subject of interest in both organic chemistry and pharmacology .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 4-anilino-1-(1-phenylcyclohexyl)-, dihydrochloride typically involves multiple steps, starting with the formation of the piperidine ring. The anilino group is then introduced through a substitution reaction, followed by the addition of the phenylcyclohexyl group. The final product is obtained by treating the compound with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques, ensuring high yield and purity. The process involves stringent reaction conditions, including controlled temperature and pressure, to optimize the formation of the desired product .
化学反应分析
Types of Reactions
Piperidine, 4-anilino-1-(1-phenylcyclohexyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions are common, where the anilino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines .
科学研究应用
Piperidine, 4-anilino-1-(1-phenylcyclohexyl)-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its pharmacological properties, including potential therapeutic uses.
Industry: Utilized in the production of various chemical products and materials.
作用机制
The mechanism of action of Piperidine, 4-anilino-1-(1-phenylcyclohexyl)-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
N-Phenyl-1-(1-phenylcyclohexyl)-4-piperidinamine: Shares a similar structure but lacks the dihydrochloride salt form.
4-Anilino-N-Phenethylpiperidine: Another related compound with a different substitution pattern on the piperidine ring.
Uniqueness
Piperidine, 4-anilino-1-(1-phenylcyclohexyl)-, dihydrochloride is unique due to its specific combination of functional groups and its dihydrochloride salt form, which may confer distinct chemical and biological properties compared to its analogs .
属性
CAS 编号 |
101997-47-1 |
|---|---|
分子式 |
C23H32Cl2N2 |
分子量 |
407.4 g/mol |
IUPAC 名称 |
N-phenyl-1-(1-phenylcyclohexyl)piperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C23H30N2.2ClH/c1-4-10-20(11-5-1)23(16-8-3-9-17-23)25-18-14-22(15-19-25)24-21-12-6-2-7-13-21;;/h1-2,4-7,10-13,22,24H,3,8-9,14-19H2;2*1H |
InChI 键 |
QERZQCKWZIDLTO-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)(C2=CC=CC=C2)N3CCC(CC3)NC4=CC=CC=C4.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[1-(2-Chlorophenyl)-4,5-dihydro-5-methyl-1H-pyrazol-3-YL]-1,3,3-trimethyl-3H-indolium acetate](/img/structure/B12707626.png)


